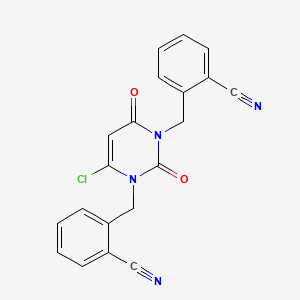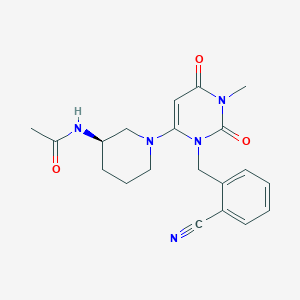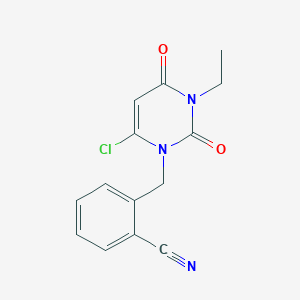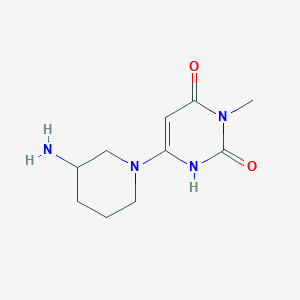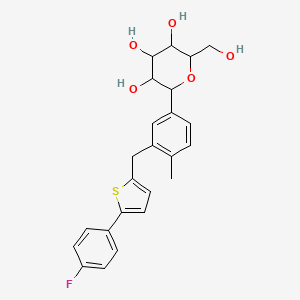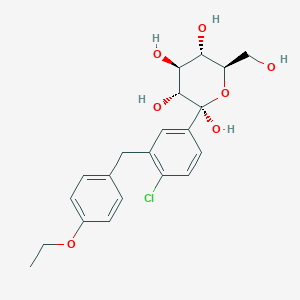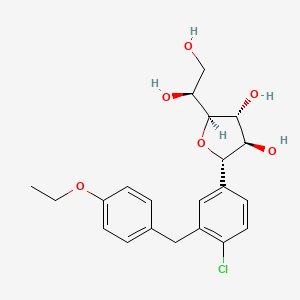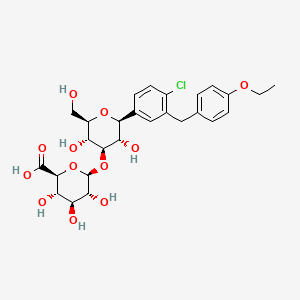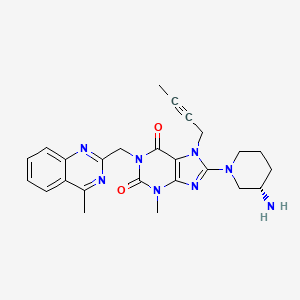
Lopinavir (4R) Epimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lopinavir (4R) Epimer is a diastereomer of Lopinavir, a selective HIV protease inhibitor and antiviral . It has a molecular formula of C37H48N4O5 and a molecular weight of 628.8 . It can be used for analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Lopinavir .
Molecular Structure Analysis
The chemical name of Lopinavir (4R) Epimer is (S)-N-((2S,4R,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide . The molecular structure of Lopinavir (4R) Epimer is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Lopinavir (4R) Epimer has a molecular formula of C37H48N4O5 and a molecular weight of 628.8 . The specific physical and chemical properties of Lopinavir (4R) Epimer are not explicitly mentioned in the search results.科学的研究の応用
COVID-19 Treatment
- Lopinavir, often in combination with ritonavir, has been proposed as a potential treatment for COVID-19. Studies have examined its efficacy in reducing mortality, duration of hospital stay, or risk of progressing to invasive mechanical ventilation or death in hospitalized patients with COVID-19. However, the findings do not support its use for this purpose as no significant benefits were observed in terms of mortality or duration of hospital stay (Horby et al., 2020).
HIV-1 Infection Treatment
- Lopinavir/ritonavir has been a key drug in the treatment of HIV-1 infection. It is the first coformulated HIV-1 protease inhibitor and has shown clinical efficacy in both antiretroviral-naïve and experienced patients. The drug is characterized by a high genetic barrier to resistance and is more forgiving of non-adherence than earlier, unboosted protease inhibitors (Chandwani & Shuter, 2008).
Role in SARS and Other Viral Infections
- Lopinavir/ritonavir has been investigated for its role in treating other viral infections, such as SARS. The combination has demonstrated potential efficacy in treating SARS, especially when combined with other antiviral agents (Chu et al., 2004).
Pharmacokinetics Studies
- Several studies have focused on the pharmacokinetics of lopinavir and ritonavir, exploring how these drugs interact in the body, especially in the context of HIV treatment. Factors such as body weight and advanced liver fibrosis have been found to affect the pharmacokinetics of these drugs (Moltó et al., 2008).
Antiviral Mechanisms
- Research into the antiviral mechanisms of lopinavir and ritonavir suggests that these drugs may interact well with the active sites of various viral proteases, thereby inhibiting viral replication. This interaction is crucial in understanding their effectiveness against HIV and potentially other viruses (Nutho et al., 2020).
将来の方向性
Lopinavir (4R) Epimer can be used for the analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Lopinavir . The future directions of Lopinavir (4R) Epimer are not explicitly mentioned in the search results.
特性
CAS番号 |
1798014-18-2 |
|---|---|
製品名 |
Lopinavir (4R) Epimer |
分子式 |
C37H48N4O5 |
分子量 |
628.8 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2S,4R,5S)-Lopinavir; (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



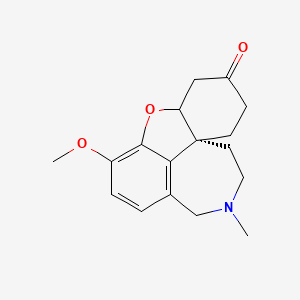
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
